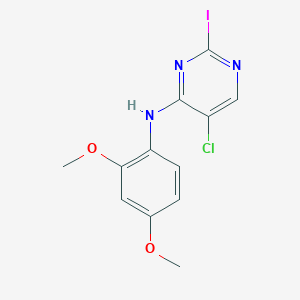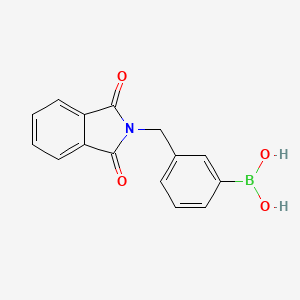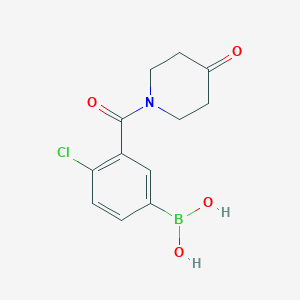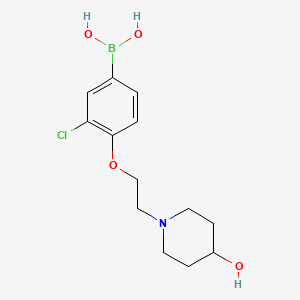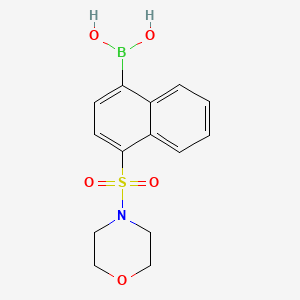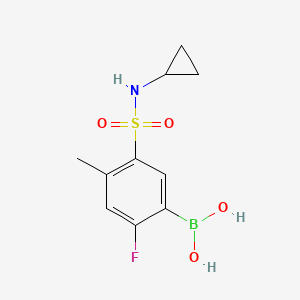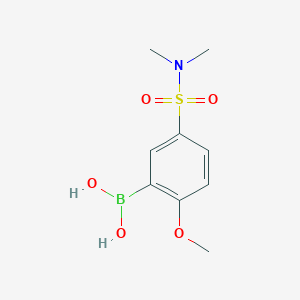
(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid
Overview
Description
Boronic acids are a class of organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand . For example, phenyl boronic acids have been synthesized using 3,5-dichloro-BODIPY derivatives .
Molecular Structure Analysis
Boronic acids contain a boron atom, which is capable of forming stable covalent bonds with other atoms. This allows boronic acids to form complex structures with other organic compounds .
Chemical Reactions Analysis
Boronic acids are known for their ability to participate in various chemical reactions. They are often used in cross-coupling reactions, which are useful in the formation of carbon-carbon bonds . They can also react with diols and amino alcohols .
Scientific Research Applications
Synthesis of Borinic Acid Derivatives
This compound is utilized in the synthesis of borinic acid derivatives, which are less studied than boronic acids but exhibit interesting properties and reactivities. They are used in cross-coupling reactions and have shown potential in catalysis and medicinal chemistry. The enhanced Lewis acidity of borinic acids compared to boronic acids makes them suitable for coordinating with alcohols and amino alcohols .
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of boronic acids, including (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, are explored for their anticancer, antibacterial, and antiviral activities. They are also investigated for use as sensors and delivery systems. The molecular modification by introducing a boronic acid group to bioactive molecules can improve selectivity, physicochemical, and pharmacokinetic characteristics .
Catalysis
Boronic acids are known to catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This specific derivative could potentially be used to catalyze similar reactions, contributing to the development of new synthetic pathways and the production of complex organic compounds .
Material Science
In the field of material science, boronic acids and their derivatives are used to create polymers and optoelectronic materials. Their ability to form stable complexes with various ligands makes them valuable in designing new materials with desired properties .
Biological Imaging
Boronic acid derivatives are sometimes used in biological imaging due to their ability to bind to certain biological molecules selectively. This property can be harnessed to design imaging agents that target specific cells or tissues .
Drug Design and Delivery
The introduction of boronic acid groups into drug molecules has been shown to modify their drug-like properties. This derivative could be used to enhance the delivery and efficacy of pharmaceuticals, particularly in the development of targeted cancer therapies .
Safety And Hazards
While specific safety and hazard information for “(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid” is not available, it’s important to handle all chemicals with care. Boronic acids, like many other chemicals, should be handled with appropriate safety precautions. Always refer to the material safety data sheet (MSDS) for the specific boronic acid you are using .
Future Directions
Boronic acids have a wide range of applications in various fields, including medicinal chemistry, catalysis, and materials science . Their unique reactivity and ability to form complex structures make them a valuable tool in chemical synthesis. Future research will likely continue to explore new synthesis methods and applications for boronic acids.
properties
IUPAC Name |
[5-(dimethylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOICVGQXNCOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



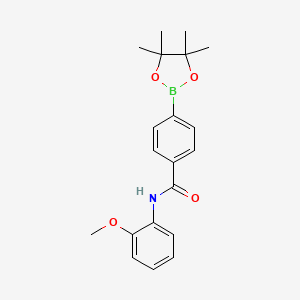
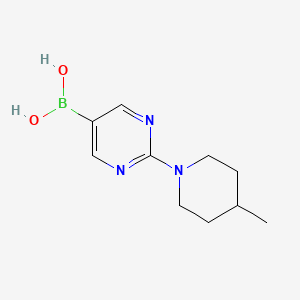
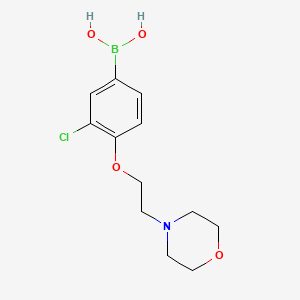
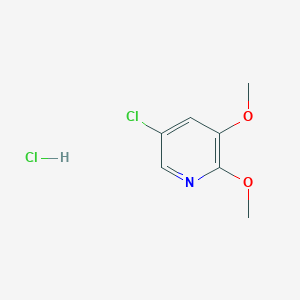
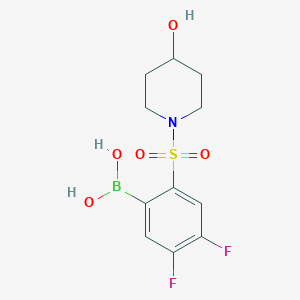
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)
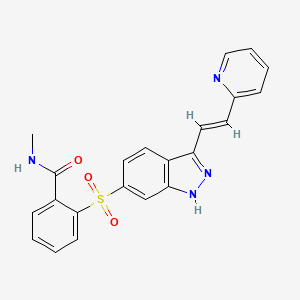
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
